Bisphenylhexamethicone
Description
Bisphenylhexamethicone (CASRN: 18758-91-3) is a nonionic silicone surfactant classified as an aryl-substituted silicone polymer. Its molecular formula is C₂₄H₄₆O₅Si₆, with a molecular weight of 583.13 g/mol . The compound exists as a liquid, exhibits water insolubility, and demonstrates high stability under standard conditions. Key functional properties include lubrication, antistatic effects, dispersion, and adsorption capabilities, making it valuable in industries such as cosmetics, textiles, and leather processing .
Properties
CAS No. |
18758-91-3 |
|---|---|
Molecular Formula |
C24H46O5Si6 |
Molecular Weight |
583.1 g/mol |
IUPAC Name |
trimethyl-[phenyl-[phenyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C24H46O5Si6/c1-30(2,3)25-34(26-31(4,5)6,23-19-15-13-16-20-23)29-35(27-32(7,8)9,28-33(10,11)12)24-21-17-14-18-22-24/h13-22H,1-12H3 |
InChI Key |
WZKPOPMJOWWSBZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C2=CC=CC=C2)(O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C2=CC=CC=C2)(O[Si](C)(C)C)O[Si](C)(C)C |
Other CAS No. |
18758-91-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Similar Silicone Compounds
Key Differentiators:
Structural Complexity :
- This compound’s hexamethicone backbone (six silicon atoms) and dual phenyl groups provide enhanced thermal stability and adsorption capacity compared to smaller silicones like Phenyl Trimethicone (three silicon atoms) .
Functional Versatility :
- Unlike Dimethicone, which primarily acts as an occlusive barrier, this compound’s antistatic and dispersive properties make it suitable for industrial applications like fiber processing .
Environmental Impact: this compound is noted as biodegradable , whereas most conventional silicones (e.g., Dimethicone) persist in ecosystems due to poor biodegradability.
Research and Industry Implications
The provided evidence highlights this compound’s niche in combining silicone versatility with aryl-group enhancements. However, direct comparative studies with other silicones are absent in the referenced materials. Future research should focus on:
- Quantifying performance metrics (e.g., lubricity, antistatic efficiency) against benchmark silicones.
- Expanding ecotoxicological data to refine regulatory guidelines.
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